molecular formula C24H20N4O4 B15007967 3-(2,5-Dimethyl-1H-pyrrol-1-YL)-N'-[(E)-[5-(2-nitrophenyl)furan-2-YL]methylidene]benzohydrazide

3-(2,5-Dimethyl-1H-pyrrol-1-YL)-N'-[(E)-[5-(2-nitrophenyl)furan-2-YL]methylidene]benzohydrazide

Cat. No.: B15007967
M. Wt: 428.4 g/mol
InChI Key: FEKBLHJTXOLYDK-MFKUBSTISA-N
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Description

3-(2,5-Dimethyl-1H-pyrrol-1-YL)-N’-[(E)-[5-(2-nitrophenyl)furan-2-YL]methylidene]benzohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrole ring, a furan ring, and a benzohydrazide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethyl-1H-pyrrol-1-YL)-N’-[(E)-[5-(2-nitrophenyl)furan-2-YL]methylidene]benzohydrazide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole and furan intermediates, followed by their coupling with benzohydrazide under specific conditions. Common reagents used in these reactions include acids, bases, and various solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and reaction time, as well as employing catalysts to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethyl-1H-pyrrol-1-YL)-N’-[(E)-[5-(2-nitrophenyl)furan-2-YL]methylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the nitro group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-(2,5-Dimethyl-1H-pyrrol-1-YL)-N’-[(E)-[5-(2-nitrophenyl)furan-2-YL]methylidene]benzohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethyl-1H-pyrrol-1-YL)-N’-[(E)-[5-(2-nitrophenyl)furan-2-YL]methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-Dimethyl-1H-pyrrol-1-YL)-N’-[(E)-[5-(2-nitrophenyl)furan-2-YL]methylidene]benzohydrazide stands out due to its combination of pyrrole, furan, and benzohydrazide moieties, which confer unique chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications.

Properties

Molecular Formula

C24H20N4O4

Molecular Weight

428.4 g/mol

IUPAC Name

3-(2,5-dimethylpyrrol-1-yl)-N-[(E)-[5-(2-nitrophenyl)furan-2-yl]methylideneamino]benzamide

InChI

InChI=1S/C24H20N4O4/c1-16-10-11-17(2)27(16)19-7-5-6-18(14-19)24(29)26-25-15-20-12-13-23(32-20)21-8-3-4-9-22(21)28(30)31/h3-15H,1-2H3,(H,26,29)/b25-15+

InChI Key

FEKBLHJTXOLYDK-MFKUBSTISA-N

Isomeric SMILES

CC1=CC=C(N1C2=CC=CC(=C2)C(=O)N/N=C/C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])C

Canonical SMILES

CC1=CC=C(N1C2=CC=CC(=C2)C(=O)NN=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])C

Origin of Product

United States

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